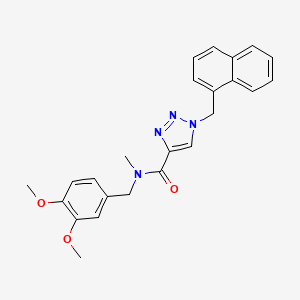
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine, also known as BB-4, is a chemical compound that has been extensively studied for its potential applications in the field of explosives detection, as well as its potential use as a high-energy material. BB-4 is a member of the family of nitroaromatic compounds, which are known for their explosive properties. In recent years, BB-4 has gained significant attention due to its unique properties and potential applications in various fields of science.
Mechanism of Action
The mechanism of action of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine in explosives detection involves the formation of a charge transfer complex between the N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine molecule and the explosive molecule. This results in a change in the fluorescence properties of the N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine molecule, which can be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. However, it is known to be a highly toxic compound, and exposure to N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can cause severe health effects. Therefore, it is important to handle N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine with extreme care and follow all safety protocols.
Advantages and Limitations for Lab Experiments
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has several advantages for use in lab experiments, including its high sensitivity and selectivity towards explosives, as well as its fluorescent properties. However, there are also limitations to its use, including its toxicity and the need for specialized equipment and expertise to handle and analyze the compound.
Future Directions
There are several future directions for research on N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. One area of interest is the development of more sensitive and selective detection systems for explosives using N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. Additionally, there is potential for the use of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine as a high-energy material, and more research is needed to explore this possibility. Finally, there is a need for further research on the toxicological effects of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine and the development of safety protocols for its use in various applications.
Synthesis Methods
The synthesis of N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine is a multi-step process that involves the reaction of 4-bromonitrobenzene with 2,4,6-tris(4-aminophenyl)-1,3,5-triazine. The resulting intermediate is then reacted with nitric acid to produce N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine. The synthesis method for N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied and optimized to improve the yield and purity of the final product.
Scientific Research Applications
N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine has been extensively studied for its potential applications in the field of explosives detection. It has been shown to have high sensitivity and selectivity towards a wide range of explosives, including TNT, RDX, and PETN. N~2~,N~6~-bis(4-bromophenyl)-3,5-dinitro-2,4,6-pyridinetriamine can be used as a fluorescent probe for the detection of explosives, as well as in the development of sensors and other detection systems.
properties
IUPAC Name |
2-N,6-N-bis(4-bromophenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O4/c18-9-1-5-11(6-2-9)21-16-14(24(26)27)13(20)15(25(28)29)17(23-16)22-12-7-3-10(19)4-8-12/h1-8H,(H4,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGYSDUULHHCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)Br)[N+](=O)[O-])N)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![2-{4-chloro-2-[(2-pyridinylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B4977552.png)


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)

![ethyl [3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4977593.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-methylphenyl)-2-methylpropanamide](/img/structure/B4977604.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-4-piperidinol](/img/structure/B4977619.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]morpholine](/img/structure/B4977622.png)